(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
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Overview
Description
(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid: is a complex organic compound with the molecular formula C23H18ClNO4 and a molecular weight of 407.85 g/mol [_{{{CITATION{{{1{CAS 339208-91-2 (4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino ...](https://www.alfa-chemistry.com/cas_339208-91-2.htm). This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluoren-9-ylmethoxycarbonylamino group, and an acetic acid moiety[{{{CITATION{{{_1{CAS 339208-91-2 (4-Chloro-phenyl)-(9H-fluoren-9-ylmethoxycarbonylamino ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the chlorination of phenyl groups and subsequent reactions to introduce the fluoren-9-ylmethoxycarbonylamino group[_{{{CITATION{{{_1{CAS 339208-91-2 (4-Chloro-phenyl)-(9H-fluoren-9-ylmethoxycarbonylamino .... The reaction conditions often require the use of strong bases or acids, and the process may involve protection and deprotection steps to ensure the correct functional groups are introduced at the right stages.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality and quantity.
Chemical Reactions Analysis
(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other functional groups, using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols
Major Products Formed:
Oxidation: Various oxidized derivatives
Reduction: Reduced forms of the compound
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Investigated for its potential medicinal properties, including its use in the treatment of diseases and disorders.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which (4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid: can be compared to other similar compounds, such as:
Fluoren-9-ylmethoxycarbonylamino-acetic acid: Similar structure but lacks the chlorophenyl group.
Chlorophenyl-acetic acid: Similar chlorophenyl group but lacks the fluoren-9-ylmethoxycarbonylamino moiety.
Fluoren-9-ylmethoxycarbonylamino-phenyl-acetic acid: Similar fluoren-9-ylmethoxycarbonylamino group but lacks the chlorophenyl group.
The uniqueness of This compound lies in its combination of both the chlorophenyl and fluoren-9-ylmethoxycarbonylamino groups, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4/c24-15-11-9-14(10-12-15)21(22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPCQNPEZKEZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585611 |
Source
|
Record name | (4-Chlorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339208-91-2 |
Source
|
Record name | (4-Chlorophenyl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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